![molecular formula C13H8BrF2N5 B1680693 3-ブロモ-10-(ジフルオロメチル)-9H-ベンゾ[f]イミダゾ[1,5-a][1,2,4]トリアゾロ[1,5-d][1,4]ジアゼピン CAS No. 883093-10-5](/img/structure/B1680693.png)

3-ブロモ-10-(ジフルオロメチル)-9H-ベンゾ[f]イミダゾ[1,5-a][1,2,4]トリアゾロ[1,5-d][1,4]ジアゼピン

概要

説明

RO4938581は、2009年にHoffmann-La Roche社のチームによって発明されたノオトロピック薬です。 これは、γ-アミノ酪酸A受容体のベンゾジアゼピン結合部位のα5サブタイプに対するサブタイプ選択的逆アゴニストとして作用します 。 この化合物は、特に学習と記憶の文脈において、認知増強剤として有望であることが示されています .

科学的研究の応用

作用機序

RO4938581は、γ-アミノ酪酸A受容体のベンゾジアゼピン結合部位のα5サブタイプに対するサブタイプ選択的逆アゴニストとして作用します 。これは、受容体に結合し、受容体の活性を低下させるコンフォメーション変化を誘発することを意味します。 この活性の低下は、海馬における長期増強を強化し、これは学習と記憶の改善に関連付けられています 。 RO4938581の分子標的は、γ-アミノ酪酸A受容体のα5サブタイプと、シナプス可塑性と記憶形成に関連する経路が含まれます .

類似の化合物との比較

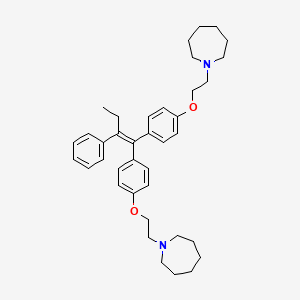

RO4938581は、γ-アミノ酪酸A受容体のα5サブタイプに対する選択性においてユニークであり、γ-アミノ酪酸A受容体をより広範囲に標的とする他の化合物とは異なります 。類似の化合物には以下が含まれます。

Basmisanil (RO5186582): γ-アミノ酪酸A受容体のα5サブタイプを標的とする、Hoffmann-La Roche社が開発した別の化合物.

QH-II-066: γ-アミノ酪酸A受容体のα5サブタイプの正のモジュレーター.

RO4938581のγ-アミノ酪酸A受容体のα5サブタイプに対するユニークな選択性は、この受容体の機能を研究し、新しい認知増強剤を開発するための貴重なツールとなっています .

生化学分析

Biochemical Properties

RO4938581 is a potent inverse agonist at the GABAA α5 receptor . It has both binding and functional selectivity . This compound enhances hippocampal long-term potentiation (LTP), a process that is crucial for learning and memory .

Cellular Effects

RO4938581 has been shown to reverse scopolamine-induced working memory impairment and diazepam-induced spatial learning impairment . This suggests that it has significant effects on various types of cells and cellular processes, particularly those involved in learning and memory.

Molecular Mechanism

The molecular mechanism of action of RO4938581 involves its role as an inverse agonist at the GABAA α5 receptor . By binding to this receptor, it modulates the activity of GABA, the predominant inhibitory neurotransmitter in the mammalian central nervous system .

Dosage Effects in Animal Models

In animal models, RO4938581 has been shown to reverse cognitive impairments at doses of 0.3–1 mg/kg and 1–10 mg/kg . This suggests that the effects of this compound can vary with different dosages.

準備方法

RO4938581の合成は、イミダゾ-トリアゾロ-ベンゾジアゼピンであるコア構造の調製から始まるいくつかのステップを伴います。合成経路は、一般的に以下のステップを含みます。

イミダゾ環の形成: このステップは、適切な前駆体の環化によってイミダゾ環を形成することを含みます。

トリアゾロ環の導入: このステップは、環化反応によってトリアゾロ環を形成することを含みます。

ベンゾジアゼピン環の形成: このステップは、中間体の環化によってベンゾジアゼピン環を形成することを含みます。

置換基の導入:

RO4938581の工業生産方法では、最終生成物の高収率と純度を確保するために、これらの合成ステップを最適化する必要があります。これには、自動合成装置の使用やクロマトグラフィーなどの精製技術が含まれる場合があります。

化学反応の分析

RO4938581は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、化合物への酸素の付加を伴い、さまざまな酸化生成物の形成につながる可能性があります。

還元: この反応は、化合物からの酸素の除去または水素の付加を伴い、還元生成物の形成につながります。

置換: この反応は、ある官能基を別の官能基で置き換えることを伴い、さまざまな置換生成物の形成につながる可能性があります.

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲンなどの置換試薬が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件によって異なりますが、RO4938581のさまざまな酸化、還元、および置換誘導体を含みます .

科学研究への応用

類似化合物との比較

RO4938581 is unique in its selectivity for the alpha 5 subtype of the gamma-aminobutyric acid A receptor, which distinguishes it from other compounds that target gamma-aminobutyric acid A receptors more broadly . Similar compounds include:

Basmisanil (RO5186582): Another compound developed by Hoffmann-La Roche that targets the alpha 5 subtype of the gamma-aminobutyric acid A receptor.

QH-II-066: A positive modulator of the alpha 5 subtype of the gamma-aminobutyric acid A receptor.

RO4938581’s unique selectivity for the alpha 5 subtype of the gamma-aminobutyric acid A receptor makes it a valuable tool for studying the function of this receptor and for developing new cognitive enhancers .

特性

IUPAC Name |

15-bromo-5-(difluoromethyl)-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF2N5/c14-7-1-2-9-8(3-7)13-17-5-19-21(13)4-10-11(12(15)16)18-6-20(9)10/h1-3,5-6,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRYPJIKHMNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N=CN2C3=C(C=C(C=C3)Br)C4=NC=NN41)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045378 | |

| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883093-10-5 | |

| Record name | RO-4938581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883093105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-4938581 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5NA2M82J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of RO4938581?

A: RO4938581 acts as a negative allosteric modulator (NAM) of the GABAA α5 receptor. [] This means it binds to a specific site on the receptor, distinct from the GABA binding site, and reduces the receptor's response to GABA, an inhibitory neurotransmitter. [] By selectively inhibiting GABAA α5 receptors, RO4938581 reduces excessive GABAergic inhibition in the brain. [] You can find more information in the study "Reducing GABAA α5 Receptor-Mediated Inhibition Rescues Functional and Neuromorphological Deficits in a Mouse Model of Down Syndrome" [].

Q2: What effects does RO4938581 have on Down syndrome mouse models?

A2: Studies utilizing the Ts65Dn mouse model of Down syndrome demonstrate that chronic treatment with RO4938581 leads to several beneficial outcomes, including:

- Improved spatial learning and memory: RO4938581 treatment rescued deficits in spatial learning and memory tasks. []

- Enhanced hippocampal synaptic plasticity: Treatment restored impaired hippocampal synaptic plasticity, a crucial process for learning and memory. []

- Increased adult neurogenesis: RO4938581 normalized the reduced levels of adult neurogenesis observed in the hippocampus of Ts65Dn mice. []

- Normalization of GABAergic synapse markers: Treatment reversed the increased density of GABAergic synapse markers in the hippocampus, suggesting a restoration of inhibitory/excitatory balance. []

- Reduced hyperactivity: RO4938581 suppressed hyperactivity in Ts65Dn mice without inducing anxiety or affecting motor abilities. []

Q3: Are there specific protein anomalies in Down syndrome that RO4938581 might target?

A: While the exact mechanisms are still under investigation, research indicates that RO4938581 might contribute to rescuing protein anomalies observed in the Ts65Dn mouse model of Down syndrome. [] Further research is needed to fully elucidate these effects.

Q4: Has RO4938581 shown efficacy in other models of cognitive impairment?

A: Yes, beyond Down syndrome models, RO4938581 has demonstrated potential in attenuating cognitive deficits induced by phencyclidine (PCP) in rats. [] This suggests broader applicability in addressing cognitive dysfunction.

Q5: What is the pharmacological profile of RO4938581?

A: RO4938581 is recognized as a potent and selective GABAA α5 inverse agonist. [, ] This selectivity towards the α5 subunit is noteworthy, as it differentiates RO4938581 from other GABAergic drugs and may contribute to its favorable effect profile. You can explore more details in "The Discovery and Unique Pharmacological Profile of RO4938581 and RO4882224 as Potent and Selective GABAA α5 Inverse Agonists for the Treatment of Cognitive Dysfunction." [, ]

Q6: Are there any known metabolic interactions with RO4938581?

A: Studies in rats indicate that RO4938581 exhibits strong CYP1A2 autoinduction properties. [] This highlights the importance of considering potential drug-drug interactions during development and clinical use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)

![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)